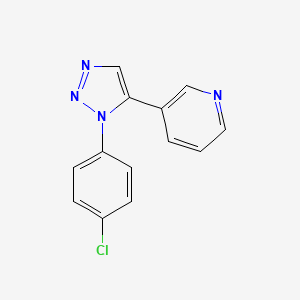
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- es un compuesto orgánico aromático heterocíclico. Presenta un anillo de piridina sustituido con un grupo 1-(4-clorofenil)-1H-1,2,3-triazol-5-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- típicamente implica la formación del anillo triazol seguido de su unión al anillo de piridina. Un método común es la reacción de cicloadición dipolar 1,3 de Huisgen, también conocida como la reacción "click", que involucra la reacción de una azida con un alquino para formar el anillo triazol. Las condiciones de reacción a menudo incluyen el uso de catalizadores de cobre(I) y se pueden llevar a cabo en varios disolventes como agua, etanol o dimetilsulfóxido (DMSO).
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados de N-óxido de piridina.
Reducción: Formación de derivados de triazol reducido.
Sustitución: Formación de derivados de piridina sustituidos con varios grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas.
Mecanismo De Acción
El mecanismo de acción de Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- implica su interacción con objetivos moleculares específicos. El anillo triazol puede coordinarse con iones metálicos, influyendo en la actividad enzimática o interrumpiendo los procesos biológicos dependientes de metales. Además, el compuesto puede interactuar con ácidos nucleicos y proteínas, afectando su estructura y función. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Piridina, 3-(1-(4-bromofenil)-1H-1,2,3-triazol-5-il)
- Piridina, 3-(1-(4-fluorofenil)-1H-1,2,3-triazol-5-il)
- Piridina, 3-(1-(4-metilfenil)-1H-1,2,3-triazol-5-il)
Singularidad
Piridina, 3-(1-(4-clorofenil)-1H-1,2,3-triazol-5-il)- es única debido a la presencia del grupo 4-clorofenilo, que puede influir en su reactividad química y actividad biológica. El átomo de cloro puede participar en varias interacciones, como el enlace de hidrógeno y el enlace de halógeno, que pueden mejorar la afinidad de unión del compuesto a los objetivos biológicos y su estabilidad general.
Propiedades
Número CAS |
110684-29-2 |
|---|---|
Fórmula molecular |
C13H9ClN4 |
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
3-[3-(4-chlorophenyl)triazol-4-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H |
Clave InChI |
VWVOOTWFRFMDJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





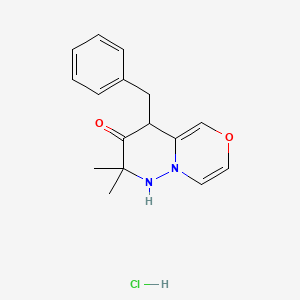
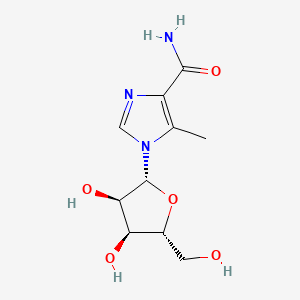
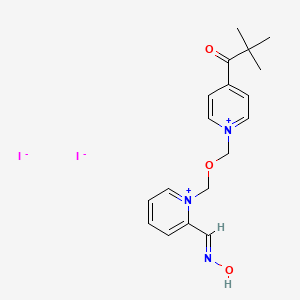
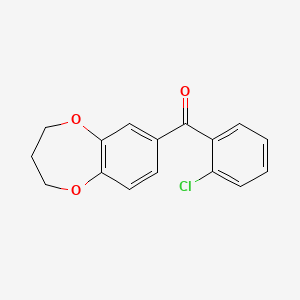
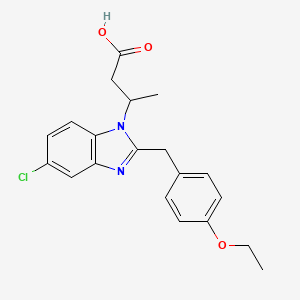
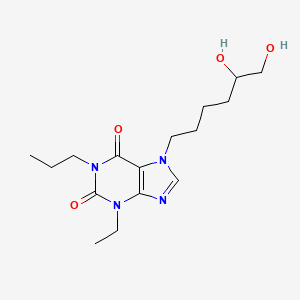
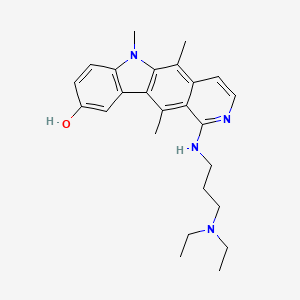
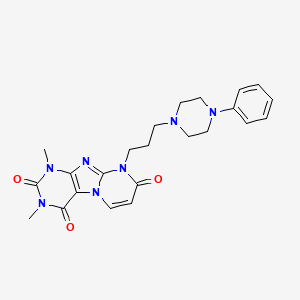
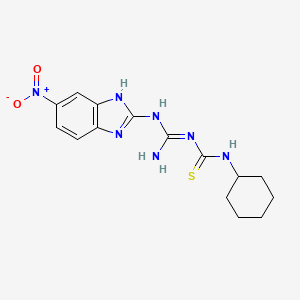
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)
